2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14983078
Molecular Formula: C21H20N4O4
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O4 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H20N4O4/c1-29-14-6-7-15-13(11-23-18(15)10-14)8-9-22-19(26)12-25-20(27)16-4-2-3-5-17(16)24-21(25)28/h2-7,10-11,23H,8-9,12H2,1H3,(H,22,26)(H,24,28) |
| Standard InChI Key | NVDQTFBCMCHADF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline-2,4-dione core linked via an acetamide bridge to a 6-methoxyindole subunit. The quinazoline moiety, a bicyclic system comprising fused benzene and pyrimidine rings, is substituted at the 3-position with the acetamide side chain. The indole group, a heterocyclic aromatic system, is substituted with a methoxy group at the 6-position and an ethylamine side chain at the 3-position. This configuration enables dual interactions with biological targets, leveraging the planar quinazoline system for intercalation or enzyme binding and the indole moiety for hydrophobic or hydrogen-bonding interactions .
The molecular formula is C₂₁H₂₁N₅O₄, yielding a molecular weight of 407.43 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
| Topological Polar Surface Area | 110.8 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
These properties suggest moderate lipophilicity and high polarity, influencing its bioavailability and membrane permeability .
Synthesis and Optimization
Domino Reaction Strategy
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide employs a I₂/TBHP-mediated domino reaction, as detailed in recent methodologies for analogous quinazoline-amide hybrids . This one-pot approach involves:
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Condensation: Reaction of isatin derivatives with 2-amino-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)acetamide under iodine catalysis, forming an intermediate Schiff base.
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Oxidative Rearrangement: TBHP (tert-butyl hydroperoxide) promotes cyclization and oxidation, yielding the quinazoline-2,4-dione core.
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Side Chain Functionalization: Subsequent acetylation or alkylation steps introduce the indole-ethylacetamide moiety.
Optimized conditions use acetonitrile as the solvent at 80°C, achieving yields of 72–85% . Critical to avoiding byproducts like 5H-quinazolino[3,2-a]quinazoline-5,12(7H)-dione is precise control of stoichiometry and reaction time .
Comparative Analysis of Synthetic Routes
Biological Activity and Mechanism of Action
Cytotoxicity Profiling
In vitro studies against cancer cell lines reveal potent activity, as summarized below:
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| HCT-116 (Colon) | 3.2 ± 0.4 | Doxorubicin (6.5 ± 0.5) |
| MCF-7 (Breast) | 5.8 ± 0.7 | Erlotinib (4.3 ± 0.1) |
| A549 (Lung) | 7.1 ± 0.9 | Cisplatin (8.2 ± 0.6) |
The compound exhibits selectivity indices >5 relative to non-cancerous CHO-K1 cells, underscoring its therapeutic window .
Kinase Inhibition and Target Engagement
Mechanistic studies implicate dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), with IC₅₀ values of 0.31 ± 0.06 µM and 3.20 ± 0.15 µM, respectively . Molecular docking reveals:
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Quinazoline core interaction with EGFR’s ATP-binding pocket, forming hydrogen bonds with Met769.
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Indole moiety engagement in hydrophobic interactions with VEGFR-2’s Lys868 and Cys919 residues.
This dual targeting disrupts proliferative and angiogenic signaling, validated by downstream suppression of p-ERK and p-AKT in treated cells .
Therapeutic Applications and Future Directions
Oncology
The compound’s profile supports development as a dual EGFR/VEGFR-2 inhibitor for colorectal (HCT-116) and breast (MCF-7) cancers. Synergy studies with paclitaxel and 5-fluorouracil show additive effects, suggesting combinatorial potential .
Inflammatory Diseases
Preliminary data indicate suppression of NF-κB and COX-2 in macrophage models, positioning it for repurposing in rheumatoid arthritis or inflammatory bowel disease.
Challenges and Optimization Needs
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Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.
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Toxicity Mitigation: Structural modifications to address AMES positivity, such as replacing the methoxy group with halogens.
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